molecular formula C20H18N4S B12146863 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12146863
M. Wt: 346.5 g/mol
InChI Key: PXKOLVLRIQAXPA-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylphenylhydrazine with naphthylmethylthioacetic acid, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthylmethylthio group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar core structure but different substituents.

    3-Methyl-1,2,4-triazole: A triazole derivative with a methyl group at the 3-position.

    Naphthylmethylthio-1,2,4-triazole: A compound with a similar naphthylmethylthio group but different overall structure.

Uniqueness

5-(3-Methylphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

3-(3-methylphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C20H18N4S/c1-14-6-4-9-16(12-14)19-22-23-20(24(19)21)25-13-17-10-5-8-15-7-2-3-11-18(15)17/h2-12H,13,21H2,1H3

InChI Key

PXKOLVLRIQAXPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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